GSK 264220A is a chemical compound identified as a selective inhibitor of endothelial lipase and lipoprotein lipase, which are enzymes involved in lipid metabolism. This compound has garnered attention in the pharmaceutical industry due to its potential therapeutic applications in managing dyslipidemia and related cardiovascular diseases. The development of GSK 264220A is part of GlaxoSmithKline's ongoing research efforts to discover innovative treatments targeting metabolic disorders.
GSK 264220A was developed by GlaxoSmithKline, a global healthcare company that focuses on pharmaceuticals, vaccines, and consumer healthcare products. The compound is part of their extensive pipeline aimed at addressing various health challenges, particularly in the fields of cardiovascular health and metabolic diseases .
GSK 264220A is classified as a small molecule drug. Its primary mechanism involves the inhibition of specific lipases, making it significant in the context of lipid metabolism and cardiovascular health. This classification positions it within the broader category of pharmacological agents targeting metabolic pathways.
The synthesis of GSK 264220A involves multi-step organic synthesis techniques that are common in the development of small molecule inhibitors. The precise synthetic pathway has not been fully disclosed in public literature, but it typically includes:
Technical details regarding the exact reagents and conditions used for synthesis are proprietary and may vary based on optimization for yield and purity.
The molecular structure of GSK 264220A features a complex arrangement that includes functional groups essential for its biological activity. While the specific structural formula is not provided in the search results, compounds of this nature generally possess aromatic rings, aliphatic chains, and heteroatoms that contribute to their lipophilicity and binding affinity.
The molecular weight, empirical formula, and specific stereochemistry details are critical for understanding its pharmacokinetic properties but are not explicitly detailed in available literature. Typically, such compounds exhibit moderate to high lipophilicity, influencing their absorption and distribution characteristics.
GSK 264220A undergoes various chemical reactions relevant to its function as an enzyme inhibitor:
Technical details regarding these interactions often rely on kinetic studies and binding assays to elucidate the mechanism of action.
GSK 264220A exerts its pharmacological effects primarily through the inhibition of endothelial lipase activity. This enzyme plays a crucial role in hydrolyzing triglycerides in lipoproteins, thus influencing lipid profiles:
Quantitative data from preclinical studies suggest that GSK 264220A has a favorable profile for reducing triglyceride levels while potentially increasing HDL cholesterol levels .
Relevant data regarding these properties would typically be derived from laboratory analyses including high-performance liquid chromatography (HPLC) and mass spectrometry.
GSK 264220A shows promise for various scientific uses:
GSK 264220 A (N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]-N'-phenylurea; CAS 685506-42-7) is a potent small-molecule inhibitor targeting two key enzymes in lipid metabolism: endothelial lipase (EL, LIPG) and lipoprotein lipase (LPL, LIPD). This furanyl urea derivative exhibits covalent, active site-directed inhibition, with IC₅₀ values of 130 nM against LIPG and 100 nM against LIPD in vitro [1] [4] [8]. Biochemical assays confirm its selectivity for these targets over related lipases, underpinning its utility in studying lipid regulation pathways [2] [6].
Table 1: Inhibitory Potency (IC₅₀) of GSK 264220A
Target Enzyme | Gene Symbol | IC₅₀ (μM) | Biological System |
---|---|---|---|
Endothelial Lipase | LIPG | 0.13 | Recombinant enzyme assay |
Lipoprotein Lipase | LIPD | 0.10 | Recombinant enzyme assay |
Endothelial Lipase | LIPG | 0.016 | Cell-based assay [5] |
The inhibition mechanism relies on the sulfonylfuran urea moiety of GSK 264220A (molecular formula: C₁₇H₂₁N₃O₄S; MW: 363.43 g/mol). This structure enables nucleophilic attack by serine residues within the catalytic triad of LIPG/LIPD, forming a covalent adduct [1] [8]. Key features include:
The SMILES string (O=C(Nc1ccccc1)Nc1cc(oc1C)S(=O)(=O)N1CCCCC1
) and InChIKey (LVOVQRPAMXCXTM-UHFFFAOYSA-N
) reflect these pharmacophoric elements [1] [4].
Significant potency differences exist between enzyme isoforms and assay conditions:
GSK 264220A functions via covalent, irreversible inhibition, distinct from competitive inhibitors. The sulfonyl group forms a tetrahedral transition state analog with the catalytic serine, permanently inactivating the enzyme [8] [10]. Key implications include:
Sustained Pharmacodynamic Effects
Therapeutic Applications
Table 2: Structural and Functional Features of GSK 264220A
Property | Description |
---|---|
Molecular Weight | 363.43 g/mol |
Covalent Binding Site | Catalytic serine (Ser⁴⁸² in LIPG) |
Key Functional Groups | Sulfonylfuran (electrophile), phenylurea (H-bond donor) |
Therapeutic Action | HDL modulation, lipid nanoparticle sensitization |
Table 3: Standardized Nomenclature of GSK 264220A
Synonym | Source |
---|---|
N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]-N'-phenylurea | [2] [4] |
GSK264220A | [3] [5] |
1-(2-methyl-5-piperidin-1-ylsulfonylfuran-3-yl)-3-phenylurea | [3] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7